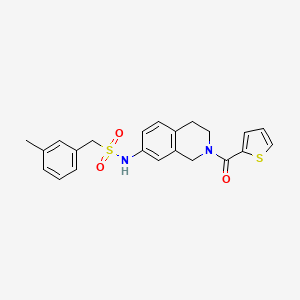

![molecular formula C23H13Cl2F3N2O2S B2505735 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]benzamide CAS No. 321430-03-9](/img/structure/B2505735.png)

4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

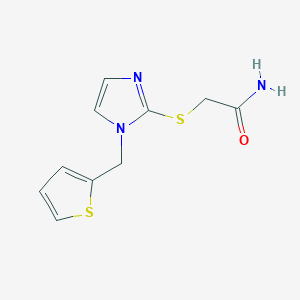

The compound 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]benzamide is a derivative of thiazole, a five-membered ring system containing nitrogen and sulfur atoms. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, antidiabetic, and antifungal properties. The presence of electron-donating or electron-withdrawing groups on the phenyl ring can significantly influence the activity of these compounds .

Synthesis Analysis

The synthesis of thiazole derivatives typically involves the reaction of benzoyl chloride with hydrazine to form substituted benzohydrazides, followed by the synthesis of N-(4-chlorobenzylidene) aryl hydrazide. The specific synthesis pathway for the compound is not detailed in the provided papers, but similar compounds have been synthesized through base-catalyzed cyclization of corresponding 1-aroyl-3-aryl thioureas with acetophenone in the presence of bromine .

Molecular Structure Analysis

Although the exact molecular structure analysis of 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]benzamide is not provided, related compounds have been characterized using X-ray diffraction, IR, 1H and 13C NMR, and UV-Vis spectra. The optimized geometrical structure, harmonic vibrational frequencies, and chemical shifts are typically computed using hybrid-DFT methods, and the results are compared with experimental X-ray diffraction data. The calculated optimized geometries and vibrational frequencies often show strong agreement with experimentally measured values .

Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives can vary widely depending on the substituents present on the thiazole ring and the reaction conditions. The papers provided do not detail specific chemical reactions for the compound , but they do mention that thiazole derivatives can be synthesized through reactions involving benzoyl chloride, hydrazine, and bromine-induced cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the thiazole ring and the phenyl ring. The antimicrobial activity of these compounds has been tested against various gram-positive and gram-negative bacterial species, as well as antifungal species. The activity is found to be higher in derivatives with electron-donating groups like hydroxyl and amino groups, while electron-withdrawing groups like nitro groups show very low activity . Additionally, the electronic properties, such as calculated energies, excitation energies, oscillator strengths, dipole moments, and frontier orbital energies, can be computed using TDDFT-B3LYP methodology to understand the chemical behavior of these compounds .

Aplicaciones Científicas De Investigación

Fluorescent DNA Staining

Hoechst 33258 and its analogues, which share structural similarities with the compound , are known for their strong binding to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. The compounds have been extensively utilized as fluorescent DNA stains due to their capacity to penetrate cells readily. This has led to their use in various biological applications, such as chromosome and nuclear staining, analysis of nuclear DNA content values in plant cell biology, and flow cytometry. They also find uses as radioprotectors and topoisomerase inhibitors, providing a basis for rational drug design and understanding the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).

Synthesis of Bioactive Heterocycles

A review of synthetic methods for benzimidazoles, quinoxalines, and benzo(1,5)diazepines highlights the relevance of o-phenylenediamines in synthesizing these bioactive heterocycles. The synthesis and biological applications of azolylthiazoles, including derivatives structurally related to the compound of interest, have been extensively explored. These compounds have applications in developing novel 1,3-benzoxazine nuclei-based fluorescent systems and in the decarboxylative cyanomethyl esterification of arylmalonic acids, leading to high yields of arylacetic acid cyanomethyl esters (Ibrahim, 2011).

Antioxidant and Anti-inflammatory Agents

Benzofused thiazole analogues, structurally related to the compound , have been used as lead molecules in therapeutic agent development, including anticancer, anti-inflammatory, antioxidant, and antiviral agents. A study focused on synthesizing benzofused thiazole derivatives to evaluate their in vitro antioxidant and anti-inflammatory activities, indicating potential for developing new therapeutic agents (Raut et al., 2020).

Propiedades

IUPAC Name |

4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13Cl2F3N2O2S/c24-15-5-10-18(19(25)11-15)20-12-33-22(30-20)14-3-1-13(2-4-14)21(31)29-16-6-8-17(9-7-16)32-23(26,27)28/h1-12H,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUCEPGXPXGWHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H13Cl2F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide](/img/structure/B2505655.png)

![methyl 4-(2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2505658.png)

![N-(4-acetylphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2505659.png)

![N-allyl-N-[(5-bromothien-2-yl)methyl]-2-chloroacetamide](/img/structure/B2505661.png)

![{7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2505664.png)

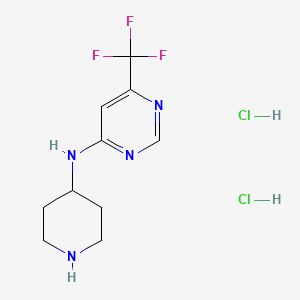

![Methyl 1-oxa-9-azaspiro[5.5]undecane-2-carboxylate;hydrochloride](/img/structure/B2505665.png)

![3-(1H-indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B2505670.png)